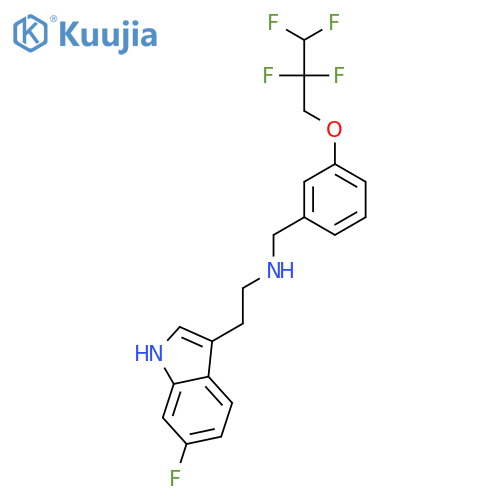Cas no 467459-31-0 (Lu AE58054)

Lu AE58054 structure
商品名:Lu AE58054
CAS番号:467459-31-0
MF:C20H19F5N2O
メガワット:398.36968255043
CID:834574
Lu AE58054 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-3-ethanamine, 6-fluoro-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]-
- LU AE58054
- 2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phen yl]methyl]ethanamine
- 6-fluoro-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]-1H-Indole-3-ethanamine
- Idalopirdine
- idalopirdine(LU AE58054)
- LU AE58084
- Lu AE58054
-
- インチ: InChI=1S/C20H19F5N2O/c21-15-4-5-17-14(11-27-18(17)9-15)6-7-26-10-13-2-1-3-16(8-13)28-12-20(24,25)19(22)23/h1-5,8-9,11,19,26-27H,6-7,10,12H2
- InChIKey: YBAWYTYNMZWMMJ-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(NC=C2CCNCC3=CC(OCC(F)(C(F)F)F)=CC=C3)=C2C=C1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 28
- 回転可能化学結合数: 9
じっけんとくせい
- 密度みつど: 1.309±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 500.9±50.0°C at 760 mmHg
- ようかいど: Insuluble (4.4E-3 g/L) (25 ºC),
Lu AE58054 セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
Lu AE58054 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56824-5mg |
Idalopirdine |
467459-31-0 | 98% | 5mg |
¥2173.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56824-50mg |
Idalopirdine |
467459-31-0 | 98% | 50mg |
¥7575.00 | 2023-09-07 | |
| TRC | L473495-5mg |
Lu AE58054 |
467459-31-0 | 5mg |
$110.00 | 2023-05-18 | ||
| TRC | L473495-10mg |
Lu AE58054 |
467459-31-0 | 10mg |
$178.00 | 2023-05-18 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56824-2mg |
Idalopirdine |
467459-31-0 | 98% | 2mg |
¥1449.00 | 2023-09-07 | |
| Chemenu | CM149025-10mg |
2-(6-fluoro-1H-indol-3-yl)-N-(3-(2,2,3,3-tetrafluoropropoxy)benzyl)ethan-1-amine |
467459-31-0 | 95%+ | 10mg |
$205 | 2021-08-05 | |
| TRC | L473495-100mg |
Lu AE58054 |
467459-31-0 | 100mg |
$793.00 | 2023-05-18 | ||
| Chemenu | CM149025-50mg |
2-(6-fluoro-1H-indol-3-yl)-N-(3-(2,2,3,3-tetrafluoropropoxy)benzyl)ethan-1-amine |
467459-31-0 | 95%+ | 50mg |
$552 | 2022-06-11 | |
| DC Chemicals | DC7583-100 mg |
Idalopirdine(Lu-AE-58054) |
467459-31-0 | >98% | 100mg |
$400.0 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7103-10 mg |
idalopirdine |
467459-31-0 | 98.00% | 10mg |
¥2587.00 | 2022-04-26 |
Lu AE58054 関連文献
-
Chunping Tang,Yang Ye,Yunjiang Feng,Ronald J. Quinn Nat. Prod. Rep. 2016 33 6
-
Yunfeng Jiang,Chenhong Pan,Ting Tang,Mingrui Liu,Xingxian Zhang Org. Biomol. Chem. 2023 21 2748
467459-31-0 (Lu AE58054) 関連製品
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:467459-31-0)Lu AE58054

清らかである:99%
はかる:5mg
価格 ($):297.0
atkchemica
(CAS:467459-31-0)Lu AE58054

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ